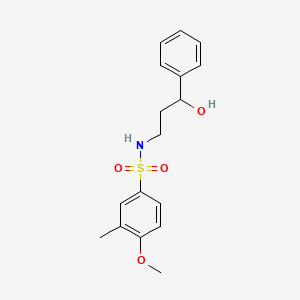

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a hydroxy group, and a methoxy group

Vorbereitungsmethoden

The synthesis of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide typically involves several steps. One common method includes the reaction of 3-hydroxy-3-phenylpropylamine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Analyse Chemischer Reaktionen

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

The compound features a sulfonamide group which is known for its ability to mimic natural substrates, facilitating interaction with various enzymes and receptors. The hydroxyl and methoxy groups contribute to its solubility and biological activity.

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. The mechanism of action typically involves inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. Research indicates that derivatives of sulfonamides, including N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide, may exhibit similar properties, potentially leading to the development of new antibiotics .

Anti-inflammatory Properties

There is emerging evidence suggesting that sulfonamide derivatives can exert anti-inflammatory effects. The compound may inhibit specific inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Studies have shown that structural modifications in sulfonamides can enhance their efficacy in reducing inflammation .

Enzyme Inhibition Studies

Research has focused on the inhibitory potential of this compound against various enzymes, including acetylcholinesterase and α-glucosidase. These enzymes are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus, respectively. Preliminary studies indicate that this compound may serve as a lead compound for further development in these therapeutic areas .

Potential Antimalarial Activity

While primarily known for its antibacterial properties, there is interest in exploring the antimalarial potential of sulfonamide derivatives. Research into related compounds has indicated a possible role in inhibiting malaria-causing parasites through similar mechanisms as those observed in bacterial inhibition .

Drug Development and Synthesis

The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purity. Understanding the synthesis pathways is crucial for scaling up production for research and potential clinical applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against common bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating promising antimicrobial activity.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of the compound on human cell lines exposed to pro-inflammatory cytokines. The results showed a marked reduction in inflammatory markers, suggesting a potential therapeutic application in inflammatory diseases.

Wirkmechanismus

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide can be compared with other similar compounds, such as:

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide: This compound has a similar structure but with a different position of the methyl group, which can lead to different chemical and biological properties.

Isoindoline-1,3-dione derivatives: These compounds share some structural similarities and are also studied for their biological activities, including anticancer and anticonvulsant properties

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Biologische Aktivität

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide, a compound with the CAS number 1448126-46-2, has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a hydroxy group, and a methoxy group, contributing to its chemical reactivity and biological activity. Its molecular formula is C17H21NO4S, with a molecular weight of 335.4 g/mol .

Structural Formula

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity by binding to active sites. This inhibition can lead to various biological effects depending on the targeted enzyme or receptor.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Studies suggest that sulfonamide derivatives often exhibit antimicrobial properties. This compound may inhibit bacterial growth by interfering with folate synthesis pathways in microorganisms.

- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which may be linked to its ability to inhibit specific enzymes involved in inflammatory processes.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role. For example, the inhibition of carbonic anhydrase has been noted in related compounds.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism by which it may exert anti-inflammatory effects, potentially useful in treating conditions like arthritis.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide | Similar core structure | Moderate antimicrobial activity |

| Isoindoline derivatives | Different core structure | Notable anticancer properties |

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-13-12-15(8-9-17(13)22-2)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJDNVBAIFAYGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.